

# Spectroscopic Profile of 2-Chlorophenyl Isothiocyanate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chlorophenyl isothiocyanate

Cat. No.: B1581284

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Chlorophenyl isothiocyanate** (CAS No: 2740-81-0), a key intermediate in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound characterization and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2-Chlorophenyl isothiocyanate**. The data presented below were obtained from solution-state NMR experiments.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.41–7.43	m	-	1H, Ar-H
7.19–7.25	m	-	3H, Ar-H

Note: The assignments are based on the expected splitting patterns and chemical shifts for a substituted benzene ring.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton.

Chemical Shift (δ) ppm	Assignment
134.2	Ar-C
131.0	Ar-C
129.6	Ar-C
129.1	Ar-C
126.9	Ar-C
126.6	Ar-C
125.6	Ar-C

Note: The isothiocyanate carbon (N=C=S) signal is often broad and may be difficult to observe.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **2-Chlorophenyl isothiocyanate** exhibits several key absorption bands.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
3036, 3016, 2995	C-H stretching (aromatic)	-
2075	-N=C=S asymmetric stretching	Strong
1588	C=C stretching (aromatic ring)	-
1483	C=C stretching (aromatic ring)	-
1435, 1133	C-H in-plane bending	-
815, 728	C-H out-of-plane bending	-
751	C-Cl stretching	-

Note: The isothiocyanate group is characterized by a strong and sharp absorption band in the 2000-2200 cm<sup>-1</sup> region.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy

Sample Preparation: A sample of **2-Chlorophenyl isothiocyanate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube.

Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, such as a Bruker AV300, operating at the appropriate frequencies for the respective nuclei (e.g., 300 MHz for <sup>1</sup>H and 75 MHz for <sup>13</sup>C).[\[2\]](#) Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

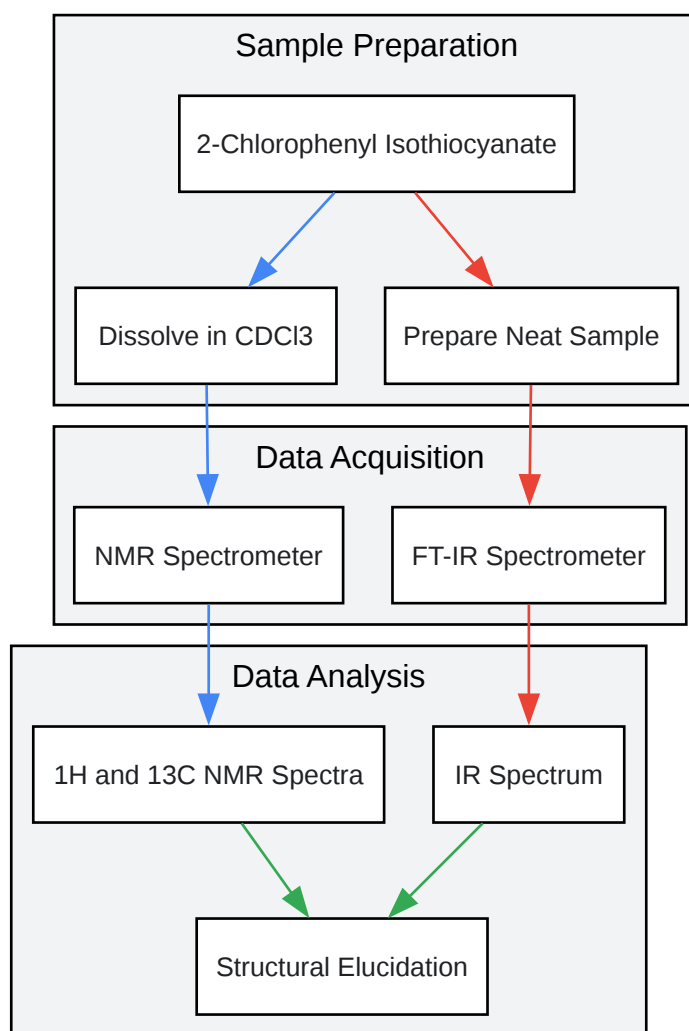
### Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **2-Chlorophenyl isothiocyanate**, the IR spectrum can be obtained from a neat thin film of the sample between two potassium bromide (KBr) plates.[\[2\]](#)

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker VECTOR-22.[2] The data is typically collected over the range of 4000-400  $\text{cm}^{-1}$ .

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Chlorophenyl isothiocyanate**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chlorophenyl Isothiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581284#spectroscopic-data-for-2-chlorophenyl-isothiocyanate-nmr-ir\]](https://www.benchchem.com/product/b1581284#spectroscopic-data-for-2-chlorophenyl-isothiocyanate-nmr-ir)

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